molecular formula C19H21N3O2 B10875666 2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione

2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B10875666
M. Wt: 323.4 g/mol
InChI Key: KYSKUBNOEUYXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is a complex organic compound featuring an imidazole ring, a phenyl group, and a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a cyclohexanedione precursor under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The phenyl group and cyclohexanedione moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of an imidazole ring, phenyl group, and cyclohexanedione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in multiple fields, distinguishing it from simpler imidazole derivatives .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-2-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H21N3O2/c1-13(21-8-7-16-11-20-12-22-16)19-17(23)9-15(10-18(19)24)14-5-3-2-4-6-14/h2-6,11-12,15,23H,7-10H2,1H3,(H,20,22)

InChI Key

KYSKUBNOEUYXOS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.